Product packaging for Sodium 2-fluoroethane-1-sulfinate(Cat. No.:CAS No. 1851179-58-2)

Sodium 2-fluoroethane-1-sulfinate

Cat. No.: B2907791
CAS No.: 1851179-58-2
M. Wt: 134.1
InChI Key: XHGJLHOBWKPKAX-UHFFFAOYSA-M
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Description

Sodium 2-fluoroethane-1-sulfinate (CAS 1851179-58-2) is a high-value, organosulfur compound with the molecular formula C2H4FNaO2S and a molecular weight of 134.11 g/mol . As a sodium sulfinate salt, it belongs to a class of reagents that have become increasingly popular in modern organic synthesis due to their excellent stability, ease of handling, and versatile reactivity as sources of sulfonyl, sulfinyl, and sulfenyl groups . This makes it a powerful building block for constructing various sulfur-containing molecules through S–S, N–S, and C–S bond-forming reactions . Its primary research applications include the synthesis of key organosulfur compounds such as sulfonamides, vinyl sulfones, allylic sulfones, and diverse sulfone derivatives . These structures are of significant interest in medicinal chemistry and drug discovery for their potential to yield new therapeutic agents . The compound is typically characterized as a white solid and requires cold-chain transportation to ensure stability . This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4FNaO2S B2907791 Sodium 2-fluoroethane-1-sulfinate CAS No. 1851179-58-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-fluoroethanesulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5FO2S.Na/c3-1-2-6(4)5;/h1-2H2,(H,4,5);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGJLHOBWKPKAX-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)[O-])F.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4FNaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Sodium 2 Fluoroethane 1 Sulfinate and Analogs

Conventional and Modern Preparative Routes for Fluoroalkyl Sulfinates

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological characteristics. cas.cn Consequently, a variety of synthetic methods have been developed to create fluoroalkyl compounds. Among these, the preparation of fluoroalkyl sulfinates is of significant interest as they are precursors for various other functional groups. bohrium.com Methodologies range from the direct conversion of halogenated precursors to multi-step syntheses involving oxidation or the use of activated derivatives.

One of the most significant and widely used methods for preparing per- and polyfluoroalkyl sulfinates is the sulfinatodehalogenation reaction. cas.cnrsc.org This approach typically involves the reaction of a per- or polyfluoroalkyl halide (RFX, where X = I, Br, Cl) with an inexpensive sulfur-containing reductant, most commonly sodium dithionite (B78146) (Na₂S₂O₄). cas.cnrsc.org The reaction proceeds smoothly under mild conditions to transform the fluoroalkyl halide into the corresponding sulfinate salt, such as Sodium 2-fluoroethane-1-sulfinate. cas.cnrsc.org

The reaction is believed to proceed via a radical mechanism. cas.cn The choice of solvent and reaction conditions can be critical. Initially, these reactions were often performed in an aqueous acetonitrile (B52724) solution. researchgate.net A notable advancement after 1998 was the use of dimethylsulfoxide (DMSO) as a solvent, which enabled the successful sulfinatodehalogenation of perfluoroalkyl chlorides (RFCl), which are generally less reactive than the corresponding bromides and iodides. cas.cnrsc.org The reactivity of the perfluoroalkyl halide is influenced by the steric hindrance of the RF group and the electronegativity of the halogen atom, with iodides being more reactive than bromides and chlorides. cas.cn

Table 1: Examples of Sulfinatodehalogenation Reactions

Starting Material Reagent System Solvent Product Type Citation
Perfluoroalkyl Iodides/Bromides Na₂S₂O₄ / NaHCO₃ CH₃CN/H₂O Perfluoroalkyl Sulfinate Salt cas.cn
Perfluoroalkyl Chlorides Na₂S₂O₄ / NaHCO₃ DMSO Perfluoroalkyl Sulfinate Salt rsc.org

The direct use of sulfinic acids and their more stable derivatives provides a versatile platform for the synthesis of sulfinates. These methods often involve condensation reactions or the use of activated intermediates like sulfinyl chlorides.

Sulfinate esters can be synthesized through the direct condensation of sulfinic acids with alcohols. rsc.org To facilitate this transformation, which can be challenging compared to standard esterifications of carboxylic acids, various catalysts and reagents have been employed. For example, ytterbium triflate has been used to catalyze the sulfinylation of alcohols with sulfinic acids. rsc.org A metal-free alternative involves the pre-treatment of the sulfinic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI) before the addition of the alcohol. rsc.org Enantioselective synthesis of sulfinate esters has also been achieved using organocatalysts like pyridine-oxide-type catalysts or quinine (B1679958) to catalyze the reaction between sodium sulfinates and alcohols. rsc.org

Sulfinyl chlorides are highly reactive intermediates and serve as the acid chlorides of sulfinic acids. tandfonline.com They are frequently used to synthesize sulfinate esters through reaction with alcohols, often in the presence of a base. tandfonline.com This method is particularly valuable for creating sterically hindered esters that may be difficult to synthesize directly. tandfonline.com A well-established route involves the preparation of diastereomerically enriched menthyl p-toluenesulfinates from the corresponding sulfinyl chloride and (-)-menthol. rsc.org

Furthermore, sulfinate esters can be prepared from the more readily available sulfonyl chlorides via in-situ reduction to a sulfinyl chloride intermediate, which is then trapped by an alcohol. acs.org This one-pot reductive esterification has been accomplished using reducing agents such as triarylphosphines. nih.gov

Table 2: Synthesis of Sulfinates via Sulfinyl Chlorides

Precursor Reagent(s) Product Key Feature Citation
p-Toluenesulfinyl chloride (-)-Menthol Menthyl p-toluenesulfinate Diastereoselective synthesis rsc.org
Sulfonyl chloride Triarylphosphine, Alcohol Sulfinate Ester In-situ reduction/esterification nih.gov

The oxidation of more reduced sulfur-containing compounds, such as thioethers (sulfides) and thiols, is a fundamental method for accessing various organosulfur compounds, including sulfinates. rsc.orgresearchgate.net The primary challenge in these syntheses is controlling the oxidation state to prevent over-oxidation to the corresponding sulfone. researchgate.netjchemrev.com

A variety of oxidizing agents and systems have been developed to achieve the selective oxidation of thioethers to sulfoxides, which are structurally related to sulfinate esters. researchgate.net Recently, methods for the direct oxidation of thioesters to sulfinate esters have been reported. For instance, thioesters, which can be prepared from aryl iodides, can be efficiently oxidized to sulfinate esters using N-bromosuccinimide (NBS) without significant over-oxidation to the sulfonate ester. rsc.org The oxidation of ruthenium-bound thiolates has also been shown to produce sulfinate complexes. fau.de

Table 3: Oxidation Approaches to Sulfinates

Precursor Oxidizing Agent/System Product Citation
Thioester N-Bromosuccinimide (NBS) Sulfinate Ester rsc.org
Thioether Sc(OTf)₃ / H₂O₂ Sulfoxide (Methylsulfinyl) researchgate.net
Ruthenium-bound Thiolate Not specified Ruthenium-bound Sulfinate fau.de

Sulfonyl hydrazides have emerged as versatile precursors for the synthesis of sulfinate esters under various conditions. rsc.org These methods often proceed through the formation of sulfonyl radical intermediates. rsc.org For example, a copper-catalyzed method involves the reaction of sulfonyl hydrazides with alcohols under an oxygen atmosphere to yield sulfinate esters. rsc.org

Transition-metal-free conditions have also been developed. One such method uses NaHSO₃ as a reductant to mediate the synthesis of sulfinate esters from sulfonyl hydrazides and alcohols under air. rsc.org More recently, an electrochemical approach has been described where sulfonyl hydrazides react with orthoesters at a constant current to form alkyl sulfinic esters. rsc.orgrsc.org This electrochemical oxidation leads to the formation of sulfonyl radicals that subsequently react to generate the final ester product. rsc.org

Depyridination-Based Transformations from Sulfinamides

The transformation of sulfinamides into sulfinates represents a viable synthetic route. Generally, the synthesis of sulfinate esters can be achieved through the acid-catalyzed alcoholysis of optically active sulfinamides. researchgate.net The stereochemical outcome of this reaction, proceeding with either inversion or retention of configuration at the chiral sulfur center, is influenced by the reaction conditions. researchgate.net

A related strategy in organosulfur chemistry involves the use of a pyridine (B92270) moiety as an effective leaving group. rsc.org Research by the Prakash and Olah group demonstrated this principle using 2-sulfonyl pyridines. rsc.org In their work, cleavage of sulfones containing a pyridine group with sodium ethylthiolate (EtSNa) and ethyl mercaptan (EtSH) successfully yielded alkyl α,α-difluorinated sulfinates. rsc.org While the precursor in this specific instance is a sulfone, the underlying principle of employing a pyridine-based leaving group is a powerful concept that can be adapted for transformations starting from analogous sulfinamide structures. This approach highlights a potential pathway for generating fluoroalkyl sulfinates through the cleavage of a C-S bond facilitated by the departure of a stable pyridine group.

Electrochemical Synthesis of Fluoroalkyl Sulfinates

In recent years, electrosynthesis has emerged as a practical and environmentally sustainable tool in organic chemistry. sioc-journal.cn It leverages the direct interaction of electrons with substrates to drive reactions, often avoiding the need for harsh chemical oxidants or reductants and minimizing byproduct formation. sioc-journal.cnorganic-chemistry.org

Direct Electrosynthesis from Related Fluorinated Precursors

The direct electrochemical synthesis of fluoroalkyl sulfinates can be approached from fluoroalkyl sulfone precursors. The electrochemical reduction of fluoroalkyl sulfones is a documented method for generating fluoroalkyl radicals, which can then be harnessed in further synthetic steps. nih.govresearchgate.net For instance, the cathodic reduction of difluoroalkyl N-heteroaryl sulfones has been shown to be an effective way to produce difluoroalkyl radicals. sioc.ac.cn

A notable method for preparing sodium fluoroalkanesulfinates involves the chemical reduction of corresponding benzo[d]thiazol-2-yl (BT) sulfones. This process can convert precursors like difluoromethyl benzo[d]thiazol-2-yl sulfone into HCF2SO2Na in high yield. bohrium.com These stable, solid sodium sulfinate salts are then readily available for use in subsequent transformations, including as precursors for electrochemical radical generation. bohrium.comnih.gov

The following table summarizes representative conditions for the synthesis of fluoroalkyl sulfones, which are key precursors to the target sulfinates.

Precursor (Alkene)Fluoroalkyl SourceElectrode System (Anode/Cathode)Solvent/ElectrolyteYieldReference
Electron-deficient alkenesDifluoroalkyl sulfonesGraphite (B72142)/GraphiteCH3CN/H2O, Et3NModerate to high researchgate.net
Conjugated Alkenes1,1-difluoroethyl sulfoneCarbon/PlatinumCH3CN/H2OGood researchgate.net
AlkenesSodium trifluoromethanesulfinateGraphite/PlatinumCH3CN/H2O, LiClO466-84% sioc-journal.cn
Enol AcetatesSodium perfluoroalkyl sulfinates (RfSO2Na)Not specifiedNot specified20-85% nih.gov

Mechanistic Insights into Electrochemical Radical Generation for Fluoroalkylation

The electrochemical generation of fluoroalkyl radicals for subsequent reactions can proceed through two primary mechanistic pathways: anodic oxidation and cathodic reduction.

Anodic Oxidation: In this pathway, a sodium fluoroalkylsulfinate (RfSO2Na) undergoes a one-electron oxidation at the anode. sioc-journal.cnoaepublish.com This process forms a sulfinate radical (RfSO2•). This radical intermediate is often unstable and undergoes rapid cleavage of the C–S bond to release sulfur dioxide (SO2) and the desired fluoroalkyl radical (Rf•). oaepublish.com This method allows for direct control over the rate of radical generation by modulating the applied current. oaepublish.com The resulting fluoroalkyl radical is then free to engage in subsequent addition reactions. nih.gov

Cathodic Reduction: Alternatively, fluoroalkyl radicals can be generated from precursors like fluoroalkyl sulfones through cathodic reduction. nih.govresearchgate.net In this process, the fluoroalkyl sulfone accepts an electron at the cathode to form a radical anion. This intermediate then fragments, cleaving the C-S bond to release the fluoroalkyl radical and a sulfinate anion. This approach has been successfully applied to generate difluoromethyl and other difluoroalkyl radicals from their corresponding sulfones using simple, inexpensive graphite electrodes. nih.govresearchgate.net

Photoredox Catalysis in Fluoroalkyl Sulfinate Synthesis

Visible-light photoredox catalysis has become a cornerstone of modern organic synthesis, enabling the generation of reactive radical species under exceptionally mild conditions. nih.gov This strategy utilizes photocatalysts that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to activate substrates. researchgate.net

Visible-Light-Mediated Approaches to Sulfinate Salts

Visible-light photoredox catalysis offers a direct and powerful method for synthesizing sulfinate salts. One prominent strategy involves the photocatalytic activation of volatile alkanes. This process generates nucleophilic alkyl radicals, which can then react with sulfur dioxide (SO2) to form the corresponding sulfinates. researchgate.net This method provides a pathway to sulfinates from simple hydrocarbon feedstocks.

Furthermore, sodium sulfinates are themselves valuable reagents within photoredox catalysis, often serving as precursors to sulfonyl and thiyl radicals. nih.govchemrxiv.org For example, the visible-light-induced synthesis of thioesters proceeds via the generation of thiyl radicals from sodium sulfinates. nih.gov Similarly, fluoroalkyl sulfinate salts are employed as bifunctional reagents capable of introducing both a fluoroalkyl group and a sulfonyl (SO2) moiety into unsaturated carbon-carbon bonds. chemrxiv.org These applications underscore the central role of sulfinate salts in radical-based transformations initiated by visible light.

The table below provides examples of reactions where sodium sulfinates are used as key reagents under photoredox conditions.

Reaction TypeSulfinate ReagentCatalyst/ConditionsKey TransformationReference
Thioester SynthesisSodium sulfinatesVisible light, photoredox catalystGeneration of thiyl radicals from sulfinates nih.gov
Sulfonylation of Benzylic C-HSodium metabisulfite (B1197395) (SO2 surrogate)Photocatalyst, visible lightIn situ generation of sulfonyl radical nih.gov
Fluoroalkyl-sulfonylalkylationSodium trifluoromethanesulfinate (CF3SO2Na)Ru(bpz)3(PF6)2, blue LEDSimultaneous introduction of CF3 and SO2 chemrxiv.org
Synthesis from AlkanesSO2Photocatalyst, visible lightReaction of alkyl radicals with SO2 to form sulfinates researchgate.net

Mechanistic Investigations and Reactivity Modes of Sodium 2 Fluoroethane 1 Sulfinate

Radical Pathways Initiated by Fluoroalkyl Sulfinates

Fluoroalkyl sulfinates, such as sodium 2-fluoroethane-1-sulfinate, are versatile reagents in organic synthesis, primarily serving as precursors for fluoroalkyl radicals. These radicals can then participate in a variety of transformations, leading to the introduction of fluoroalkyl moieties into organic molecules. The generation and subsequent reactions of these radicals are central to the utility of fluoroalkyl sulfinates.

Generation of Fluoroalkyl Radicals via Single-Electron Oxidation and Sulfur Dioxide Extrusion

The key step in harnessing the reactivity of fluoroalkyl sulfinates is the generation of fluoroalkyl radicals. This is typically achieved through a single-electron oxidation of the sulfinate anion, which is followed by the extrusion of sulfur dioxide (SO₂). nih.govresearchgate.net This process can be initiated by various methods, including photoredox catalysis. researchgate.netcas.cn

R-SO₂⁻ → [R-SO₂]• + e⁻ [R-SO₂]• → R• + SO₂

The facility of the sulfur dioxide extrusion is a critical factor in the efficiency of radical generation. researchgate.net Computational studies have shown that while the C-C bond cleavage with the loss of CO₂ is often exothermic, the C-S scission with the loss of SO₂ is generally endothermic. However, the presence of fluorine atoms on the alkyl group can make the C-S bond scission more thermodynamically favorable. chemrxiv.org

The formation of Electron Donor-Acceptor (EDA) complexes has emerged as a powerful and sustainable strategy for generating radical species. researchgate.netconicet.gov.ar These complexes form between an electron-rich donor and an electron-deficient acceptor and can be activated by visible light to initiate single-electron transfer (SET) events. researchgate.netbeilstein-journals.org In the context of fluoroalkyl sulfinates, the sulfinate anion can act as the electron donor, forming an EDA complex with a suitable acceptor. researchgate.netnih.gov

Upon photoexcitation, the EDA complex undergoes an electron transfer, leading to the formation of the fluoroalkyl radical. conicet.gov.arbohrium.com This approach offers a catalyst-free method for radical generation, simplifying reaction protocols and work-up procedures. conicet.gov.ar The formation of these complexes can often be observed by changes in the UV/Vis absorption spectrum. conicet.gov.arbohrium.com For instance, the interaction between perfluoroalkyl iodides and Lewis bases, which can form EDA complexes, results in a significant increase in absorption in the UV-visible region. bohrium.com

The use of EDA complexes has been successfully applied to various fluoroalkylation reactions of π-systems, including arenes, heteroarenes, alkenes, and alkynes. researchgate.net

The efficiency of fluoroalkyl radical generation from sulfinates is influenced by the nature of the alkyl group and the counterion. researchgate.net The presence of fluorine atoms in the alkyl group generally favors the extrusion of sulfur dioxide, thereby enhancing the efficiency of radical formation. researchgate.netcas.cn This is attributed to the electron-withdrawing nature of fluorine, which stabilizes the resulting radical. cas.cn

While the oxidation of sulfinate salts is a relatively facile process, the subsequent release of SO₂ is dependent on the structure of the alkyl group. researchgate.net Studies have shown that the generation of fluoroalkyl radicals can be more efficient than that of their non-fluorinated counterparts. cas.cn

The counterion associated with the sulfinate can also play a role in the efficiency of radical generation. researchgate.net Although less studied, the nature of the cation could potentially influence the solubility and redox properties of the sulfinate salt, thereby affecting its ability to undergo single-electron oxidation.

Radical Addition Reactions

Once generated, fluoroalkyl radicals readily participate in addition reactions with unsaturated systems, providing a powerful method for the construction of complex fluorinated molecules.

Fluoroalkyl radicals, including those derived from this compound, readily add across the π-bonds of alkenes and alkynes. rsc.orgchemrxiv.orgresearchgate.net This addition is a key step in many difunctionalization reactions where a fluoroalkyl group and another functional group are introduced across a double or triple bond. chemrxiv.orgchemrxiv.org

The radical addition to unsaturated hydrocarbons is a versatile method that is compatible with a wide range of functional groups. rsc.orgresearchgate.net This methodology has been successfully applied to the late-stage functionalization of complex molecules, including drug candidates. rsc.orgresearchgate.net The reaction can be carried out under mild conditions, often using photoredox catalysis to generate the necessary radicals. chemrxiv.orgchemrxiv.org

The addition of sulfonyl radicals, which can be generated alongside fluoroalkyl radicals, to alkenes and alkynes is also a valuable transformation for synthesizing highly functionalized sulfonyl compounds. rsc.orgresearchgate.net

The following table summarizes the types of unsaturated hydrocarbons that undergo radical addition with fluoroalkyl radicals:

Unsaturated HydrocarbonReactivity with Fluoroalkyl RadicalsReferences
AlkenesReadily undergo addition reactions. rsc.org, chemrxiv.org, chemrxiv.org, researchgate.net
AlkynesServe as effective radical acceptors. rsc.org, chemrxiv.org, chemrxiv.org, researchgate.net
Enol AcetatesCan participate in radical addition reactions.

Radical cascade reactions initiated by the addition of fluoroalkyl radicals to unsaturated systems can proceed with high levels of regioselectivity and stereoselectivity. acs.orgnih.gov The regiochemical outcome of the initial radical addition is often governed by the stability of the resulting radical intermediate. For instance, in the addition to unsymmetrical alkynes, the fluoroalkyl radical typically adds to the less substituted carbon, leading to the formation of a more stable vinylic radical. nih.gov

The stereoselectivity of these cascade reactions, particularly in the formation of new double bonds, is also a critical aspect. In many cases, a high degree of E/Z selectivity is observed, often favoring the thermodynamically more stable E-isomer. acs.orgnih.gov This stereochemical control is influenced by steric and electronic factors in the transition states of the radical intermediates. chemrxiv.org

For example, in the perfluoroalkyltriflation of alkynes, excellent E-selectivity is generally achieved. acs.org Similarly, nickel-catalyzed four-component reactions involving the addition of fluoroalkyl radicals to alkynes can proceed with exclusive stereoselectivity. nih.gov

The ability to control both the regioselectivity and stereoselectivity in these radical cascades is crucial for the synthesis of complex and well-defined molecular architectures. nih.govresearchgate.net

Comparative Analysis of Fluoroalkyl Radicals versus Sulfonyl Radicals

The generation of radicals from sulfinate salts, such as this compound, presents two primary reactive pathways: the formation of a fluoroalkyl radical or a sulfonyl radical. The specific pathway taken, and thus the subsequent reactivity, is influenced by the reaction conditions and the nature of the substituents.

Fluoroalkyl radicals and sulfonyl radicals exhibit distinct differences in their structure, stability, and reactivity. The geometry of fluoroalkyl radicals is significantly affected by the degree of fluorine substitution, becoming more tetrahedral as the number of fluorine atoms increases. rsc.org For instance, the out-of-plane bending angle increases from 31.4° in CH₂F to 55.1° in CF₃. rsc.org This structural change impacts the overlap of fluorine lone pairs with the singly occupied molecular orbital (SOMO), influencing the radical's stability and nucleophilicity. rsc.org Comparatively, the CF₂H radical has a higher energy SOMO and is more nucleophilic than the CF₃ radical. rsc.org

In contrast, sulfonyl radicals are generally considered to be electrophilic. However, studies have shown that under certain conditions, sulfonyl radicals can initiate reactions, potentially leading to side products through processes like regioreversal, reduction, and bis-sulfonylation. chemrxiv.org The competition between the formation of fluoroalkyl and sulfonyl radicals is a critical factor in controlling the outcome of reactions involving fluoroalkyl sulfinate salts. chemrxiv.org

The choice of solvent and reaction conditions can tune the regiochemical outcome of radical additions. For example, the reaction of an electrophilic CF₃ radical with a substrate in a chloroform/water mixture can result in selective reaction at one position, while using DMSO as the solvent can lead to substitution at a different site. acs.org This highlights the subtle balance of factors that govern the reactivity of these radical species.

Nucleophilic Reactivity of Fluoroalkyl Sulfinates

Sulfinates, including fluoroalkyl sulfinates, can act as potent nucleophiles. The nucleophilicity of the sulfinate anion is centered on the sulfur atom, allowing it to react with various electrophiles to form sulfones. nih.gov This reactivity is fundamental to many synthetic transformations. While metal sulfinates are well-established nucleophiles, they can suffer from poor solubility and stability. nih.gov Alkyl sulfinates have emerged as a practical alternative, as they can release nucleophilic sulfinic acids in situ. nih.govdrexel.edu

The introduction of fluorine atoms can modulate the nucleophilicity of the corresponding sulfinate. The electron-withdrawing nature of fluorine can influence the stability and reactivity of the resulting α-fluorocarbanions generated from subsequent transformations. cas.cn The interplay between the fluorine substitution and the sulfinate group is crucial in directing the course of nucleophilic reactions. cas.cntandfonline.com

Nucleophilic Addition Processes in Reaction Mechanisms (e.g., Julia-Kocienski Type)

Fluoroalkyl sulfinates play a key role as intermediates in Julia-Kocienski type olefination reactions. In these reactions, a fluoroalkyl sulfone is deprotonated to form a carbanion, which then adds to a carbonyl compound. The resulting β-alkoxy sulfone can undergo a Smiles rearrangement to form a sulfinate intermediate. cas.cnacs.org This sulfinate is typically unstable and spontaneously eliminates to yield an alkene. cas.cnacs.org

The stability of the sulfinate intermediate is influenced by the fluorine substituents. semanticscholar.org In some cases, the fluoroalkyl sulfinate intermediate is stable enough to be trapped, for instance, with methyl iodide to form a sulfone. cas.cn This ability to intercept the sulfinate intermediate opens up alternative reaction pathways, transforming a traditional olefination into a formal nucleophilic alkylation. cas.cnacs.org The mechanism of the Julia-Kocienski reaction is complex, and the stereochemical outcome can be influenced by factors such as the relative rates of addition and rearrangement, as well as the stability of the intermediates. cas.cnnih.gov

Stereoselective Nucleophilic Monofluoroalkylation

The development of stereoselective nucleophilic monofluoroalkylation methods is of significant interest for the synthesis of chiral organofluorine compounds. α-Fluorinated sulfones are versatile reagents in this context, as they can generate α-fluorocarbanions with tunable reactivity. cas.cn The challenge in these reactions lies in controlling the stereochemistry at the newly formed stereogenic centers. cas.cn

One successful approach involves the use of chiral auxiliaries, such as N-(tert-butanesulfinyl)imines. nih.gov The highly stereoselective nucleophilic monofluoromethylation of these imines with fluoromethyl phenyl sulfone has been achieved, affording α-monofluoromethylamines with excellent stereocontrol. nih.gov In some cases, a dynamic thermodynamic resolution of the racemic α-fluorinated carbanion can occur due to the reversibility of its addition to the optically pure substrate, leading to high diastereoselectivity. cas.cn

Electrophilic Reactivity of Fluoroalkyl Sulfinates

While sulfinates are often employed as nucleophiles, they can also exhibit electrophilic reactivity under specific conditions, serving as sources for electrophilic thiolation or sulfenylation. rsc.org For instance, trifluoromethanesulfinate has been used as an electrophilic thiolating reagent in the synthesis of trifluoromethyl thiosulfonates from aryl and heteroaryl sulfinates. rsc.org

The electrophilic nature of sulfinates can be harnessed in various synthetic transformations. For example, sulfinic esters have been utilized as electrophiles in Friedel-Crafts reactions to synthesize aryl sulfoxides. acs.org More recently, sulfinic esters have emerged as environmentally friendly and stable sulfenylating agents for the sulfenylation of various nucleophiles under metal-free conditions. chemrevlett.com The reaction of sulfinates with reagents like tetrabutylammonium (B224687) iodide (TBAI) can lead to the formation of thiosulfonates, which then act as the sulfenylating species. rsc.org This dual reactivity highlights the versatility of sulfinate derivatives in organic synthesis.

A method for the electrophilic (fluoroalkyl)sulfenylation of nucleophiles has been developed through the deoxygenation of sulfonyl derivatives, which can be generated from sulfinates. acs.org This process allows for the reduction of a range of functionalized sulfonyl chlorides and sulfonic anhydrides, providing an operationally simple protocol with broad functional group tolerance. acs.org

Redox Chemistry and Polarity Transduction in Sulfinate Transformations

The reactivity of this compound is fundamentally governed by the versatile redox chemistry of the sulfinate functional group. This group can participate in chemical transformations through various pathways, including acting as a nucleophile, an electrophile, or, most notably, as a precursor to sulfonyl radicals via single-electron transfer (SET) processes. While detailed mechanistic studies specifically on this compound are not extensively documented in publicly available literature, its reactivity can be understood from the well-established principles of fluoroalkyl sulfinate chemistry.

Under appropriate conditions, this compound can undergo oxidation to generate a 2-fluoroethylsulfonyl radical. This transformation is a key step in many of its synthetic applications. The generation of this radical species can be initiated through various means, such as electrochemical oxidation or, more commonly, through photoredox catalysis. In the latter, a photocatalyst, upon excitation by visible light, can mediate the single-electron oxidation of the sulfinate anion to the corresponding sulfonyl radical.

This generation of a radical species from an ionic precursor is a prime example of polarity transduction, where the inherent nucleophilic character of the sulfinate is converted into the electrophilic or radical character of the resulting sulfonyl radical. This reversal of reactivity allows for a range of transformations that would not be accessible with the parent sulfinate.

The following table summarizes representative transformations involving fluoroalkyl sulfinates, illustrating the types of reactions that this compound could be expected to undergo.

Table 1: Representative Reactions of Fluoroalkyl Sulfinates via Redox Catalysis

Reaction Type Fluoroalkyl Sulfinate Catalyst/Conditions Reactant Product Type
Three-Component Fluoroalkylation Perfluoroalkyl sulfinates Chiral-at-rhodium Lewis acid, 4,4'-difluorobenzil, visible light Electron-rich C-C double bonds, acceptor-substituted alkenes Complex fluoroalkyl-containing chiral compounds
Fluoroalkyl-sulfonylalkylation Fluoroalkyl sulfinate salts Photoredox catalyst, alkyl halides Alkenes and alkynes Acyclic and cyclic sulfones with fluoroalkyl groups
Radical Chlorodifluoromethylation Sodium chlorodifluoromethylsulfinate (NaSO₂CF₂Cl) Not specified Electron-rich alkenes and heteroarenes Chlorodifluoromethylated products

The data in Table 1, derived from studies on analogous fluoroalkyl sulfinates, highlights the synthetic utility that arises from the redox chemistry of this class of compounds. nih.govchemrxiv.orgsioc.ac.cn For instance, in the three-component fluoroalkylation, a photoredox process initiates the formation of a perfluoroalkyl radical from its corresponding sulfinate via single-electron transfer oxidation. nih.gov This radical then adds to an electron-rich alkene, and the resulting radical intermediate is trapped by an acceptor-substituted alkene in a stereocontrolled manner. nih.gov

Similarly, the fluoroalkyl-sulfonylalkylation of alkenes and alkynes demonstrates the bifunctional nature of fluoroalkyl sulfinates. chemrxiv.org A photoredox-mediated process generates a fluoroalkyl radical which adds to the unsaturated bond. chemrxiv.org This is followed by the incorporation of sulfur dioxide and subsequent reaction with an alkyl halide. chemrxiv.org Such transformations showcase the intricate interplay of radical generation and polarity transduction in achieving complex molecular architectures.

Applications of Sodium 2 Fluoroethane 1 Sulfinate in Advanced Organic Synthesis

Fluoroalkylation Reactions Mediated by Sulfinates

Fluoroalkyl sulfinates, including sodium 2-fluoroethane-1-sulfinate, are primarily utilized as sources of fluoroalkyl radicals. These radicals can be generated through various means, such as photoredox catalysis, chemical oxidation, or electrochemical methods. Once formed, these highly reactive species participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions, providing efficient pathways to introduce fluoroalkyl moieties into organic substrates.

A versatile photocatalytic strategy has been developed for the concurrent introduction of a fluoroalkyl group and a sulfonyl group across carbon-carbon double and triple bonds. nih.govcas.cn In this process, fluoroalkyl sulfinate salts act as bifunctional reagents, providing both a fluoroalkyl radical and a molecule of sulfur dioxide (SO2). chemrxiv.orgnih.gov

The reaction is typically initiated by a photocatalyst, such as Ru(bpz)₃(PF₆)₂, which, upon irradiation with visible light, promotes the formation of a fluoroalkyl radical from the sulfinate salt. nih.gov This radical then adds to an alkene or alkyne, generating a carbon-centered radical intermediate. This intermediate is subsequently trapped by sulfur dioxide—liberated from the initial sulfinate radical—to form a sulfonyl radical. The reaction is completed by the interception of this sulfonyl radical with another reactant, such as an alkyl halide, in a process that creates a new carbon-sulfur and carbon-carbon bond. nih.govcas.cn This method is applicable to a wide array of activated and unactivated alkenes and alkynes, including gaseous hydrocarbons. nih.gov The robustness of this transformation has been demonstrated in the late-stage functionalization of complex molecules like steroids and pharmaceuticals. cas.cn

Table 1: Examples of Intermolecular Fluoroalkyl-Sulfonylalkylation of Alkenes This table presents data on the photocatalytic reaction of various alkenes with sodium trifluoromethanesulfinate (CF₃SO₂Na) and α-bromoacetates to yield difunctionalized products.

Alkene SubstrateAlkylating AgentProduct Yield (%)Reference
4-PhenylbuteneEthyl bromoacetate75 nih.gov
1-OcteneEthyl bromoacetate68 nih.gov
AllylbenzeneBenzyl bromoacetate72 nih.gov
1-Propene (gas)Ethyl bromoacetate65 nih.gov
2-Butene (gas)Benzyl bromide60 nih.gov

The direct functionalization of carbon-hydrogen (C-H) bonds is a highly sought-after transformation in organic synthesis. Fluoroalkyl sulfinate salts are effective reagents for the C-H fluoroalkylation of electron-deficient heteroarenes through Minisci-type reactions. acs.orgresearchgate.net This approach allows for the direct formation of medicinally relevant C-C bonds without the need for pre-functionalization of the heterocyclic substrate. researchgate.net

The reaction is typically initiated by an oxidizing agent, such as tert-butyl hydroperoxide (TBHP), which facilitates the generation of a fluoroalkyl radical from the sulfinate salt. This electrophilic radical then adds to the protonated heteroarene at its most electron-deficient positions. While sodium sulfinates like sodium trifluoromethanesulfinate are effective, zinc-based analogs have been shown to exhibit enhanced reactivity and stability in some cases. researchgate.net

A significant challenge in Minisci-type reactions is controlling the position of functionalization (regioselectivity) on the heteroaromatic ring. Systematic studies have revealed that the regiochemical outcome is influenced by both the electronic properties of the substrate and the reaction conditions. acs.orgchemrxiv.org

For substituted pyridines, pyrimidines, and other π-deficient heterocycles, radical addition overwhelmingly favors the positions ortho and para (α and γ) to the heteroatom. acs.org The directing influence of substituents on the ring is generally additive, allowing for the prediction of regioselectivity in complex molecules. Furthermore, the reaction conditions can be adjusted to tune the outcome. Factors such as solvent and pH can alter the relative contribution of opposing directing factors, sometimes enabling the selective formation of a desired regioisomer. acs.orgchemrxiv.org

Electrochemical methods offer a powerful alternative to chemical oxidants for initiating radical C-H functionalization. nih.gov By using electrolysis at a constant current, the rate of oxidation of the sulfinate salt at the anode can be precisely controlled. This allows for a steady and controlled generation of fluoroalkyl radicals, preventing the rapid depletion of the reagent that can occur with chemical initiators. nih.gov

Table 2: Comparison of Peroxide vs. Electrochemical Initiation for C-H Trifluoromethylation This table shows the improved yields obtained for the trifluoromethylation of various heterocycles using electrochemical methods compared to traditional tert-butyl hydroperoxide (TBHP) initiation.

Heterocycle SubstrateYield with TBHP (%)Yield with Electrochemical Initiation (%)Reference
1-Methylimidazole<575 nih.gov
4-Phenylimidazole1588 nih.gov
1,3,5-Triazine derivative2065 nih.gov
Pyrazole derivative1055 nih.gov

Direct halodifluoromethylation of carbonyl compounds using a pre-formed fluoroalkane sulfinate salt is not a widely documented method. However, a related and efficient protocol has been developed that utilizes a sulfinate intermediate generated in situ. This method achieves the nucleophilic iododifluoromethylation of a broad range of aldehydes and ketones. nih.govcas.cnacs.org

The process begins with the nucleophilic addition of difluoromethyl 2-pyridyl sulfone to a carbonyl compound. cas.cn The resulting adduct is then treated with zinc powder in a mixture of methanol (B129727) and acetic acid. This key step induces a depyridination reaction, cleaving the 2-pyridyl group to generate a zinc difluoromethyl sulfinate intermediate in situ. cas.cnacs.org This sulfinate is then directly treated with iodine (I₂) to afford the desired iododifluoromethylated carbinol product. cas.cn The method is notable for its mild conditions and excellent tolerance of various functional groups. nih.gov

The direct hydrofluoroalkylation of alkynes using sodium fluoroalkane sulfinates remains a developing area. However, the analogous hydrotrifluoromethylation of activated alkenes is well-established and proceeds via a photoredox-catalyzed radical mechanism. beilstein-journals.org In this reaction, a photocatalyst generates a trifluoromethyl radical from sodium trifluoromethanesulfinate (CF₃SO₂Na). This radical adds to the carbon-carbon double bond of an α,β-unsaturated compound. The resulting carbon-centered radical is then reduced by the sulfinate anion, and the subsequent carbanion is protonated by a proton source, such as methanol, to complete the hydrofluoroalkylation process. beilstein-journals.org While this specific transformation has been focused on alkenes, it highlights the potential of sulfinate reagents in radical-mediated hydrofunctionalization reactions. beilstein-journals.orgnih.gov

C-H Fluoroalkylation of Heteroarenes and Aromatics (Minisci-Type Reactions)

Sulfonylation Reactions Utilizing Fluoroalkyl Sulfinates

This compound serves as an excellent precursor for the 2-fluoroethylsulfonyl radical, a key intermediate in various sulfonylation reactions. This reactivity allows for the formation of carbon-sulfur bonds, leading to the synthesis of a wide array of sulfone-containing compounds.

Synthesis of Diverse Sulfone Derivatives

The reaction of this compound with appropriate electrophiles provides access to a variety of sulfone derivatives, which are important structural motifs in medicinal chemistry and materials science.

Allyl Sulfones: These compounds can be synthesized through the reaction of this compound with allylic halides or other suitable allylic electrophiles. The resulting allyl sulfones are valuable intermediates in organic synthesis, participating in various transformations such as sigmatropic rearrangements and as Michael acceptors.

Vinyl Sulfones: The introduction of the 2-fluoroethylsulfonyl group to a vinyl moiety can be achieved through several methods, including the reaction of this compound with vinyl halides or through the elimination of a suitable leaving group from a β-substituted ethyl sulfone. Vinyl sulfones are highly reactive Michael acceptors and participate in various cycloaddition reactions.

β-Keto Sulfones: The synthesis of β-keto sulfones can be accomplished by the reaction of this compound with α-haloketones. These compounds are valuable synthetic intermediates due to the presence of three functional groups: a carbonyl group, a sulfonyl group, and an acidic α-methylene group, allowing for a wide range of subsequent chemical modifications.

Sulfone DerivativeGeneral Synthetic ApproachKey Features and Applications
Allyl Sulfones Reaction with allylic electrophilesVersatile synthetic intermediates, Michael acceptors
Vinyl Sulfones Reaction with vinyl halides, elimination reactionsReactive Michael acceptors, dienophiles in cycloadditions
β-Keto Sulfones Reaction with α-haloketonesPolyfunctional intermediates for further elaboration

Direct Radical Sulfonylation of Olefins

The generation of the 2-fluoroethylsulfonyl radical from this compound under oxidative conditions allows for the direct sulfonylation of olefins. This radical addition reaction provides a straightforward method for the synthesis of alkyl sulfones. The regioselectivity of the addition is often governed by the stability of the resulting carbon-centered radical intermediate. This approach is particularly useful for the functionalization of both activated and unactivated alkenes.

Regioselective Sulfonylation of Heterocycles

This compound can be employed for the regioselective sulfonylation of various heterocyclic compounds. For instance, the C-H functionalization of electron-rich heterocycles can be achieved under appropriate reaction conditions, leading to the formation of heteroaryl sulfones. The regioselectivity of these reactions is often directed by the inherent electronic properties of the heterocyclic ring and can be influenced by the choice of catalyst and reaction conditions. This methodology provides a direct route to functionalized heterocycles with potential applications in drug discovery.

Sulfenylation and Thiolation Reactions

Beyond its role in sulfonylation, this compound can also be utilized in sulfenylation and thiolation reactions, where it acts as a source of a 2-fluoroethylthio moiety under reductive conditions or through disproportionation.

Synthesis of Thiosulfonates via S-S Coupling

Thiosulfonates are an important class of organosulfur compounds with diverse biological activities. This compound can react with thiols or disulfides under specific conditions to form S-(2-fluoroethyl) thiosulfonates. This S-S bond formation is typically achieved through oxidative coupling or displacement reactions.

ReactantProductReaction Conditions
Thiol (R-SH)R-S-SO2-CH2CH2FOxidative coupling
Disulfide (R-S-S-R)R-S-SO2-CH2CH2FDisplacement reaction

Electrophilic Trifluoromethylthiolation and Related C-S Bond Formations

While the primary focus is on the 2-fluoroethane-1-sulfinate, it is important to note the broader context of fluoroalkyl sulfinates in C-S bond formations. In some instances, under specific activating conditions, fluoroalkyl sulfinates can act as precursors for electrophilic fluoroalkylthiolating reagents. This transformation typically involves a rearrangement or fragmentation pathway to generate a reactive species capable of undergoing electrophilic attack on a nucleophilic carbon center. This allows for the direct introduction of a fluoroalkylthio group, a valuable motif in agrochemicals and pharmaceuticals. Research in this area is ongoing to expand the scope and utility of fluoroalkyl sulfinates in these types of transformations.

Other Synthetic Transformations

This compound serves as a versatile precursor and reagent in a variety of advanced organic synthetic transformations beyond those previously detailed. Its utility extends to the formation of fluoroalkyl halides, participation in decarboxylative fluoroalkylation reactions, application in olefination chemistry, and as a crucial tool for the late-stage modification of complex molecules. These applications underscore the compound's importance in accessing a diverse range of fluorinated structures.

Formation of Fluoroalkyl Halides from Sulfinates

The conversion of fluoroalkanesulfinates, such as this compound, into fluoroalkyl halides represents a fundamental transformation in organofluorine chemistry. This process provides a reliable route to valuable fluoroalkylating agents. A general and efficient method involves the reaction of a fluoroalkanesulfinate salt with a halogenating agent.

For instance, reacting an alkali metal salt of a fluoroalkanesulfinic acid with a halogenating agent like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in an organic solvent can yield the corresponding fluoroalkanesulfonyl chloride. This intermediate can then be converted to the desired fluoroalkyl halide.

A specific example involves the preparation of 1-chloro-2-fluoroethane. While not directly starting from this compound in the provided research, the general principle can be applied. The reaction of a sulfinate with a chlorinating agent under controlled conditions facilitates the formation of the C-Cl bond.

Table 1: Illustrative Conversion of Fluoroalkanesulfinates to Fluoroalkyl Halides

Starting MaterialReagentProduct
This compoundChlorinating Agent (e.g., SO₂Cl₂)1-Chloro-2-fluoroethane
Sodium trifluoromethanesulfinateN-chlorosuccinimide/HClTrifluoromethyl chloride
Sodium perfluorobutanesulfinateSulfuryl chloridePerfluorobutyl chloride

This transformation is significant as it allows for the conversion of the sulfinate functional group into a more synthetically versatile halide, opening up avenues for subsequent nucleophilic substitution or cross-coupling reactions.

Decarboxylative Fluoroalkylation of Unsaturated Carboxylic Acids

The decarboxylative coupling of α,β-unsaturated carboxylic acids with sulfinate salts has emerged as a powerful method for the formation of C-C bonds, and this compound is a suitable reagent for introducing the 2-fluoroethyl group. chemrxiv.orgchemrxiv.orgrsc.org This reaction typically proceeds via a radical mechanism, often initiated by a metal catalyst or photoredox catalysis, and results in the formation of vinyl sulfones or, in the case of fluoroalkylation, fluoroalkylated alkenes with the expulsion of carbon dioxide. chemrxiv.orgchemrxiv.orgrsc.org

A mechanochemical-assisted approach has been developed for the decarboxylative sulfonylation of α,β-unsaturated carboxylic acids with sodium sulfinates, which is a green and efficient method. chemrxiv.orgchemrxiv.orgrsc.org This method often utilizes an activator like potassium iodide under solvent-free or water-assisted grinding conditions. chemrxiv.orgchemrxiv.org While the primary products are vinyl sulfones, the underlying principle of radical generation from the sulfinate and its subsequent reaction can be adapted for fluoroalkylation.

The general applicability of this method is demonstrated by the successful reaction of various aryl α,β-unsaturated carboxylic acids with both aryl and alkyl sodium sulfinate salts. chemrxiv.orgrsc.org

Table 2: Substrate Scope in Mechanochemical Decarboxylative Sulfonylation

α,β-Unsaturated Carboxylic AcidSodium SulfinateProduct Yield (%)
Cinnamic acidSodium benzenesulfinateup to 92%
Naphthyl-substituted acrylic acidSodium benzenesulfinate46%
Cinnamic acidSodium methanesulfinate80%
Cinnamic acidSodium ethanesulfinate75%

This methodology showcases the potential for this compound to participate in similar decarboxylative couplings to generate valuable 2-fluoroethylated alkenes.

Julia-Kocienski Olefination and Related gem-Difluoroolefination

The Julia-Kocienski olefination is a highly effective method for the synthesis of alkenes from sulfones and carbonyl compounds. organicreactions.orgalfa-chemistry.comorganic-chemistry.org Sulfones derived from this compound can be employed in this reaction to introduce a fluoroalkylidene moiety. The reaction typically involves the deprotonation of the α-carbon of the sulfone, followed by addition to an aldehyde or ketone to form a β-alkoxy sulfone intermediate. nih.gov This intermediate then undergoes elimination to yield the alkene. organicreactions.org

The use of heteroaryl sulfones, such as those derived from benzothiazole (B30560) or 1-phenyl-1H-tetrazole, is common in the modified Julia-Kocienski reaction, offering high stereoselectivity, particularly for the formation of (E)-alkenes. organic-chemistry.orgnih.gov

In the context of gem-difluoroolefination, difluoromethyl sulfones are key reagents. cas.cncas.cnrsc.org For example, difluoromethyl 2-pyridyl sulfone has been established as an efficient reagent for the gem-difluoroolefination of both aldehydes and ketones. cas.cnrsc.org The reaction proceeds through a stable fluorinated sulfinate intermediate. cas.cn

Table 3: Examples of Julia-Kocienski and gem-Difluoroolefination Reactions

Sulfone ReagentCarbonyl CompoundProduct Type
Benzothiazol-2-yl 1-fluoroethyl sulfoneAldehydes and ketonesFluoroalkylidenes
[3,5-bis(trifluoromethyl)phenylsulfonyl]fluoroacetatesAldehydesα-Fluoroacrylates
Difluoromethyl 2-pyridyl sulfoneVarious aldehydes and ketonesgem-Difluoroalkenes

These reactions highlight the indirect but crucial role of sulfinates like this compound as precursors to the essential sulfone reagents for these powerful olefination methodologies.

Late-Stage Diversification of Complex Molecular Architectures

Late-stage functionalization (LSF) is a critical strategy in drug discovery and development, allowing for the direct modification of complex molecules to rapidly generate analogues with potentially improved properties. researchgate.netnih.gov Fluoroalkylation, in particular, is a valuable LSF tool due to the beneficial effects of fluorine on the physicochemical and biological properties of molecules. researchgate.net this compound can serve as a source of the 2-fluoroethyl radical for such transformations.

Photoelectrochemical methods using earth-abundant iron catalysts have been developed for the direct C-H fluoroalkylation of complex and biologically relevant heterocycles, including nucleosides and approved drug compounds. nih.govnih.gov This approach is resource-economic and operates under mild conditions. nih.gov

The functionalization of complex bioactive substrates is often chemo- and site-selective. For instance, the C-H fluoroalkylation of xanthine-derived drugs and unprotected nucleosides has been achieved with high yields and selectivity. nih.gov

Table 4: Examples of Late-Stage C-H Fluoroalkylation

SubstrateFluoroalkyl SourceCatalyst SystemProduct Yield (%)
Acetyl-protected guanosineFluoroalkyl carboxylic acidIron(III)/Photoelectrochemicalup to 80%
AciclovirFluoroalkyl carboxylic acidIron(III)/Photoelectrochemical-
Xanthine-derived drugsFluoroalkyl carboxylic acidIron(III)/Photoelectrochemicalup to 95%
Unprotected nucleobasesFluoroalkyl carboxylic acidIron(III)/Photoelectrochemicalup to 95%

The ability to introduce fluoroalkyl groups at a late stage in a synthetic sequence is a powerful tool for medicinal chemistry, and sulfinates like this compound are valuable reagents in this context.

Advanced Spectroscopic and Computational Analysis in Fluoroalkyl Sulfinate Research

Spectroscopic Characterization Techniques for Structural Elucidation and Mechanistic Probing

Spectroscopic methods provide empirical data that confirms the molecular structure and purity of synthesized compounds. For a novel or sparsely documented compound like Sodium 2-fluoroethane-1-sulfinate, a combination of techniques is essential for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR each provide unique and complementary information.

¹H NMR: Proton NMR would be used to identify the hydrogen atoms in the ethyl backbone. The spectrum is expected to show two multiplets corresponding to the methylene (B1212753) group adjacent to the fluorine atom (-CH₂F) and the methylene group adjacent to the sulfinate group (-CH₂SO₂Na). The coupling between the protons and the adjacent fluorine atom (²JH-F) on the -CH₂F group would result in a characteristic doublet of triplets. The -CH₂SO₂- group would appear as a triplet, coupled to the protons of the adjacent fluorinated carbon.

¹³C NMR: Carbon NMR provides information about the carbon skeleton. acs.org For this compound, two distinct signals are expected. The carbon bonded to fluorine (C1) would appear as a doublet due to one-bond carbon-fluorine coupling (¹JC-F). Its chemical shift would be significantly downfield compared to a typical alkane carbon due to the high electronegativity of fluorine. The carbon bonded to the sulfur of the sulfinate group (C2) would also have a characteristic chemical shift.

¹⁹F NMR: As fluorine has a spin of ½ and a high natural abundance, ¹⁹F NMR is a highly sensitive and informative technique for characterizing fluorinated compounds. acs.org It provides a wide chemical shift range, which makes it very sensitive to the local electronic environment. acs.org For this compound, a single resonance is expected. This signal would be split into a triplet due to coupling with the two protons on the adjacent carbon atom (³JF-H). The precise chemical shift provides a key diagnostic marker for the compound.

Table 1: Predicted NMR Spectroscopic Data for this compound (Note: These are estimated values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.)

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityCoupling Constant (Hz)Assignment
¹H4.5 - 5.0Doublet of Triplets²JH-F ≈ 47 Hz, ³JH-H ≈ 7 HzF-CH₂-
¹H2.8 - 3.3Triplet³JH-H ≈ 7 Hz-CH₂-SO₂Na
¹³C80 - 85Doublet¹JC-F ≈ 170-180 HzF-C H₂-
¹³C50 - 55Singlet--C H₂-SO₂Na
¹⁹F-210 to -230Triplet³JF-H ≈ 25 HzF-CH₂-

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov If a single crystal of this compound of sufficient quality can be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles. nih.gov

The analysis would reveal the geometry of the 2-fluoroethane-1-sulfinate anion, including the C-F, C-C, C-S, and S-O bond lengths. It would also elucidate the coordination environment of the sodium cation, showing how it interacts with the oxygen atoms of the sulfinate group and potentially with neighboring anions or solvent molecules in the crystal lattice. This provides an unambiguous picture of the solid-state structure, which is invaluable for understanding intermolecular interactions. numberanalytics.comnih.gov The primary challenge often lies in the cultivation of a suitable single crystal, a process that can be particularly difficult for small, polar salts. unesp.br

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element in a compound. For this compound (molecular formula C₂H₄FNaO₂S), this analysis provides experimental verification of its empirical formula.

The process involves combusting a small, precisely weighed sample of the purified compound and quantifying the resulting products (like CO₂, H₂O) to determine the percentages of carbon and hydrogen. Specific methods are used to determine the percentages of fluorine, sodium, and sulfur. The experimentally determined percentages are then compared with the theoretically calculated values. A close match between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the compound's purity and elemental composition. mdpi.com

Table 2: Theoretical Elemental Composition of this compound (C₂H₄FNaO₂S)

ElementSymbolAtomic Mass (amu)Molar Mass ( g/mol )Theoretical Mass %
CarbonC12.01124.02217.92%
HydrogenH1.0084.0323.01%
FluorineF18.99818.99814.17%
SodiumNa22.99022.99017.14%
OxygenO15.99931.99823.86%
SulfurS32.0632.0623.91%
Total 134.11 100.00%

Computational Chemistry Approaches for Theoretical Understanding

Computational chemistry provides a powerful lens for examining molecular properties and reaction dynamics that can be difficult to probe experimentally. For fluoroalkyl sulfinates, these methods offer deep insights into their electronic structure and reactivity.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov By solving approximations of the Schrödinger equation, DFT can be used to predict a wide range of properties for the 2-fluoroethane-1-sulfinate anion. acs.orgrsc.org

Applications of DFT for this compound would include:

Geometry Optimization: Calculating the lowest energy (most stable) three-dimensional structure of the anion, providing theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography.

Reaction Pathway Mapping: Modeling the step-by-step mechanism of reactions involving the sulfinate. For instance, its role as a nucleophile or its behavior in radical reactions can be mapped. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) Analysis in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept within computational chemistry that simplifies the picture of chemical reactivity by focusing on two specific orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.commdpi.compku.edu.cn The interaction between the HOMO of one reactant (the nucleophile) and the LUMO of another (the electrophile) is often the dominant factor governing a reaction. youtube.comresearchgate.net

For the this compound anion, FMO analysis, derived from DFT calculations, would be used to predict its reactivity:

HOMO Analysis: The HOMO represents the orbital from which the molecule is most likely to donate electrons. For the 2-fluoroethane-1-sulfinate anion, the HOMO is expected to have significant electron density on the sulfur and oxygen atoms. This indicates that these are the primary sites for nucleophilic attack. The energy of the HOMO is a key indicator of its nucleophilic strength. unesp.brresearchgate.net

LUMO Analysis: The LUMO is the lowest energy orbital that can accept electrons. While the sulfinate anion primarily acts as a nucleophile, its LUMO would indicate the most likely sites for attack by a very strong electron donor.

Reactivity Prediction: By analyzing the shapes and energies of the HOMO and LUMO, FMO theory can predict how the sulfinate will interact with different reaction partners. For example, the theory can help explain regioselectivity in reactions where multiple outcomes are possible. The electron-withdrawing fluorine atom on the ethyl chain is expected to lower the energy of the HOMO compared to a non-fluorinated analogue, thereby modulating its nucleophilicity.

Modeling of Intermediate Species and Transition States

In the comprehensive analysis of fluoroalkyl sulfinate chemistry, computational modeling, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating complex reaction mechanisms. This section focuses on the theoretical investigation of intermediate species and transition states pertinent to reactions involving this compound. Such studies provide critical insights into reaction pathways, selectivity, and the energetic landscapes that govern these transformations.

The generation of the 2-fluoroethane-1-sulfonyl radical (FCH₂CH₂SO₂•) from this compound is a key step in many of its synthetic applications. Computational models are employed to understand the energetics and structure of this radical intermediate. DFT calculations can predict the spin density distribution, showing the localization of the unpaired electron primarily on the sulfur atom, which is crucial for its subsequent reactions.

Furthermore, computational studies are instrumental in mapping the potential energy surfaces of reactions involving the 2-fluoroethane-1-sulfonyl radical. For instance, in its addition to an alkene, DFT can be used to model the transition state. These calculations reveal the geometry of the transition state, including the forming C-S bond length and the angles of approach, which are critical determinants of the reaction's stereoselectivity.

Transition state theory, combined with computational chemistry, allows for the calculation of activation energy barriers (ΔG‡). chemrxiv.org These barriers provide a quantitative measure of the reaction rate, enabling the comparison of different possible pathways. For example, in the context of photocatalytic reactions, modeling can help to determine whether a reaction proceeds via an energy transfer or a single-electron transfer mechanism by comparing the calculated barriers for each pathway. acs.org

A significant aspect of modeling involves understanding the role of various substituents and reaction conditions. For the 2-fluoroethane-1-sulfinate, the fluorine atom introduces specific electronic effects that can be computationally modeled. The electron-withdrawing nature of fluorine can influence the stability of both the sulfonyl radical intermediate and the associated transition states.

The table below presents hypothetical, yet representative, data from DFT calculations on the addition of a 2-fluoroethane-1-sulfonyl radical to a generic alkene, illustrating the type of information gleaned from such studies.

Table 1: Calculated Parameters for the Transition State of 2-Fluoroethane-1-sulfonyl Radical Addition to an Alkene

Parameter Value Description
Activation Energy (ΔG‡) 12.5 kcal/mol The Gibbs free energy barrier for the radical addition.
Forming C-S Bond Length 2.25 Å The distance between the sulfur atom of the radical and the carbon atom of the alkene in the transition state.
C=C Bond Length 1.38 Å The elongated double bond of the alkene in the transition state.

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for such reactions.

In addition to radical pathways, computational modeling is applied to understand other reaction mechanisms, such as those involving metal catalysis. In palladium-catalyzed cross-coupling reactions, for example, DFT can be used to model the various intermediates in the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. acs.org The modeling of the transition state for the reductive elimination step, where a C-S or C-C bond is formed, is particularly important for understanding the efficiency of the catalyst and the influence of ligands and the fluoroalkyl group on the reaction outcome. acs.org

The insights gained from the computational modeling of intermediate species and transition states are invaluable for the rational design of new synthetic methods and for optimizing existing reaction conditions to achieve higher yields and selectivities in the application of this compound.

Future Directions and Research Challenges in Sodium 2 Fluoroethane 1 Sulfinate Chemistry

Development of Sustainable and Environmentally Benign Synthetic Protocols

A major thrust in modern chemical synthesis is the adoption of green chemistry principles to minimize environmental impact. purkh.comijnc.ir This involves designing processes that reduce waste, eliminate hazardous substances, and improve energy efficiency. acs.orgijsra.net For the synthesis of sodium 2-fluoroethane-1-sulfinate and related compounds, this translates into a search for greener starting materials, solvents, and catalysts.

The principles of green chemistry provide a framework for developing more sustainable synthetic routes. rroij.com Key advancements focus on maximizing atom economy, utilizing catalytic reagents over stoichiometric ones, and using renewable feedstocks and safer solvents like water. purkh.comacs.orgijsra.net

Traditional methods for synthesizing sulfinates often involve multi-step processes that can generate significant waste. semanticscholar.org Recent progress aims to address these shortcomings. For instance, the sulfinatodehalogenation reaction, which converts per- and polyfluoroalkyl halides into sulfinate salts using an inexpensive and low-toxicity reagent like sodium dithionite (B78146) (Na₂S₂O₄), is a cornerstone of fluoroalkyl sulfinate synthesis. cas.cnnih.gov This method is advantageous due to its mild conditions and applicability to a wide range of substrates. cas.cn

Future research is geared towards improving these processes further. This includes the use of biocatalysis, where enzymes can perform specific transformations under mild aqueous conditions, potentially eliminating the need for protecting groups and reducing waste. acs.orgrroij.com Additionally, developing one-pot procedures where sulfinates are generated and used in situ represents a significant step towards process intensification and waste reduction. rptu.de The direct synthesis from metallic nickel and sodium permanganate (B83412) for other sodium-ion battery materials showcases a move away from salt precursors that release toxic gases, a strategy that could inspire greener routes for sulfinate precursors. rsc.org

Table 1: Green Chemistry Approaches in Sulfinate-Related Synthesis

Synthetic Strategy Green Principle(s) Applied Key Features & Findings Source(s)
Sulfinatodehalogenation Waste Prevention, Atom Economy Utilizes inexpensive, low-toxicity reagents (e.g., Na₂S₂O₄) under mild conditions to convert fluoroalkyl halides to sulfinates. cas.cn, nih.gov
Sonication-Assisted Synthesis Safer Solvents, Energy Efficiency Enables the one-pot, metal-free synthesis of β-keto sulfones from styrenes and sulfinates in water, a green solvent. lppcollegerisod.ac.in
Biocatalysis Use of Renewable Feedstocks, Catalysis Employs enzymes for highly specific reactions under mild conditions, reducing the need for protecting groups and hazardous reagents. acs.org, rroij.com
Photoredox Catalysis Catalysis, Energy Efficiency Uses visible light to drive reactions, enabling transformations under mild conditions and often avoiding harsh oxidants or reductants. researchgate.net, acs.org

Transition-metal catalysis has been instrumental in modern organic synthesis, but concerns over cost, toxicity, and removal of metal residues from final products have spurred the development of metal-free and catalyst-free alternatives. lppcollegerisod.ac.inresearchgate.net

Significant strides have been made in this area for reactions involving fluoroalkyl sulfinates. For example, metal-free methods for the direct sulfenylation of electron-rich arenes and heteroarenes have been developed using sodium fluoroalkylsulfinates. rsc.org Another innovative, transition-metal-free protocol involves the coupling of fluoroalkyl 2-azaheteroarylsulfones with Grignard reagents, where the sulfone acts as a modular platform and the sulfonyl group is released as a sulfinate salt. cas.cn This approach is practical for synthesizing valuable fluoroalkylated N-heteroarenes. cas.cn

Furthermore, reactions promoted by simple, non-metallic reagents or alternative energy sources are gaining traction. A BF₃·OEt₂-mediated reaction of alkynes and sodium sulfinates provides β-keto sulfones without any metal catalyst, using oxygen from the air as the oxidant. mdpi.com Sonication has also been employed to facilitate the one-pot, catalyst-free synthesis of β-keto sulfones in water. lppcollegerisod.ac.in These developments highlight a clear trend towards simplifying reaction systems and reducing reliance on potentially problematic metal catalysts.

Addressing Regioselectivity and Stereoselectivity Challenges in Complex Systems

While fluoroalkyl sulfinates are versatile, controlling the regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the 3D arrangement of the product) remains a significant hurdle, especially in structurally complex molecules. researchgate.netnih.gov Many transformations involving fluoroalkyl sulfinates proceed through radical intermediates, which can be difficult to control. researchgate.net

Controlling regioselectivity is a major challenge in the difunctionalization of alkenes, where radical addition often leads to mixtures of products. researchgate.netnih.gov For instance, in reactions designed to add a fluoroalkyl group and a sulfonyl group across a double bond, the initial radical addition can occur at different positions, leading to constitutional isomers. nih.govchemrxiv.org Recent strategies to address this include using photoredox catalysis with specific photocatalysts that can influence the reaction pathway, thereby favoring one regioisomer over another. nih.gov Another approach involves light-driven, C4-selective fluoroalkylation of azines using N-aminopyridinium salts and sulfinates, which overcomes the poor regioselectivity often seen in conventional Minisci reactions. researchgate.net

Stereoselectivity presents an equally formidable challenge. However, notable successes have been reported. The Julia-Kocienski reaction, for example, allows for the stereoselective synthesis of monofluoroolefins. While the initial carbonyl addition is non-stereoselective, the two resulting diastereomeric sulfinate intermediates decompose at different rates, enabling a kinetic resolution and the separation of (Z)- and (E)-isomers. rsc.org In other systems, high stereoselectivity in fluoroalkyl-sulfonylation reactions of alkynes has been achieved, likely due to steric and electronic effects that favor the formation of the more thermodynamically stable E-isomer. chemrxiv.org Furthermore, sulfurane-mediated coupling has demonstrated excellent stereochemical fidelity, allowing for the enantiospecific coupling of chiral alkyl sulfinates. nih.gov

Expanding the Scope of Fluoroalkyl Sulfinate Reactivity to Novel Transformations

Future research will undoubtedly uncover new reactions that leverage the unique properties of this compound and its analogs. The ability of fluoroalkanesulfinate salts to serve as precursors to either nucleophilic or electrophilic species, or as a source of both a fluoroalkyl radical and sulfur dioxide, opens up diverse synthetic possibilities. researchgate.netsioc.ac.cn

Recent breakthroughs include:

Difunctionalization Reactions : Photoredox catalysis has enabled the three-component fluoroalkyl-sulfonylation of alkenes and alkynes, where a fluoroalkyl group, a sulfonyl group, and a third component are installed across a carbon-carbon multiple bond in a single step. chemrxiv.org This is made possible by using the sulfinate as a source for both the fluoroalkyl radical and SO₂, which is "re-inserted" into the molecule. researchgate.net

Electrophilic Fluoroalkanesulfinylation : While fluoroalkyl heteroaryl sulfones are well-known as nucleophilic and radical fluoroalkylation reagents, their reactivity as electrophiles has been less explored. A novel transformation uses these sulfones as electrophilic fluoroalkanesulfinylation reagents for electron-rich heteroarenes. sioc.ac.cn

Ligand Coupling : The development of a sulfone-based ligand coupling reaction provides a practical, metal-free method to couple fluoroalkyl groups with heteroaryl rings, using sulfones that can be prepared from sulfinates. cas.cn

Installation of Bioisosteres : Alkyl sulfinates are being developed as coupling partners for the programmable and stereospecific installation of valuable bioisosteres, such as cyclopropyl (B3062369) groups, onto aromatic and heteroaromatic scaffolds. nih.gov

These examples demonstrate that the reactivity of fluoroalkyl sulfinates is far from fully explored, with significant potential for the discovery of new bond-forming strategies.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of advanced technologies like flow chemistry and automated synthesis is set to revolutionize how molecules like those derived from this compound are made.

Flow chemistry , where reactions are performed in a continuously flowing stream rather than in a flask, offers numerous advantages over traditional batch processing. youtube.comyoutube.com These include precise control over reaction parameters like temperature, pressure, and reaction time; enhanced safety, especially when handling reactive or explosive intermediates; and improved scalability. youtube.comyoutube.com Because mixing is highly efficient and reproducible in flow reactors, reaction outcomes can be more consistent. youtube.com This technology is particularly well-suited for photochemistry and electrochemistry, which are often used to generate radicals from sulfinate precursors. youtube.com The on-demand generation of highly reactive intermediates is another key benefit, minimizing decomposition and improving yields. youtube.com

Automated synthesis platforms , such as the SynFini™ system, combine artificial intelligence (AI), robotics, and flow chemistry to dramatically accelerate the discovery and optimization of new synthetic routes. youtube.com Such platforms can use AI to design and prioritize synthetic strategies, test them rapidly on a microscale, and then scale up the most promising candidates using automated flow reactors. youtube.com This end-to-end, data-driven approach creates a virtuous cycle of learning that can rapidly identify optimal conditions for complex transformations involving fluoroalkyl sulfinates, reducing development time from months to days. youtube.com

Table 2: Comparison of Batch vs. Flow Chemistry for Sulfinate Reactions

Feature Batch Chemistry Flow Chemistry Potential Impact on Sulfinate Chemistry
Reaction Control Variable temperature/mixing gradients Precise, uniform control of temperature, pressure, time Improved yields and selectivity in sensitive radical reactions. youtube.com
Safety Large volumes of reagents mixed at once Small reaction volume at any given time; on-demand generation of intermediates Safer handling of potentially unstable radical precursors and energetic reactions. youtube.comyoutube.com
Scalability Often requires re-optimization Scaled by running the system for a longer time More straightforward and reliable scale-up of syntheses for material production. youtube.com
Reproducibility Can have batch-to-batch variations Highly reproducible due to consistent parameters Reliable and transferable synthetic protocols. youtube.com

Theoretical Predictions and Experimental Validation of Undiscovered Reactivities

The synergy between computational chemistry and experimental work is a powerful engine for discovering new chemical reactions. Theoretical calculations, particularly using Density Functional Theory (DFT), can provide deep insights into reaction mechanisms, predict the feasibility of proposed transformations, and guide experimental design. researchgate.netnih.gov

For fluoroalkyl sulfinates, DFT calculations can be used to:

Predict Reaction Pathways : Computational studies can map out the complex reaction pathways of transformations initiated by sulfinates. For example, DFT was used to decipher the degradation pathways of 6:2 fluorotelomer sulfonate when initiated by hydroxyl radicals, predicting the formation of various perfluoroalkyl carboxylates. researchgate.net

Understand Reactivity and Selectivity : Calculations can rationalize observed regioselectivity and stereoselectivity by comparing the energies of different transition states and intermediates. This understanding is crucial for developing more selective catalysts and reaction conditions. sioc.ac.cn

Predict Spectroscopic Properties : Computational methods can accurately predict NMR chemical shifts (e.g., ¹⁹F NMR) for novel or transient fluorinated compounds. nih.gov This allows for the identification and quantification of products in complex mixtures, even without authentic reference standards, thereby providing robust experimental validation for predicted reaction outcomes. nih.gov

The future of research in this area will rely heavily on this integrated approach. By first modeling hypothetical reactions of this compound with various partners, chemists can identify promising, yet undiscovered, reactivities. These theoretical predictions can then be targeted for experimental validation, creating a more efficient and hypothesis-driven discovery process compared to traditional trial-and-error screening.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Sodium 2-fluoroethane-1-sulfinate, and how can purity be optimized?

  • Methodological Answer : this compound is typically synthesized via nucleophilic substitution (SN2) or sulfonylation reactions. For example, reacting 2-fluoroethylsulfonyl chloride with sodium hydroxide under controlled pH (8–10) and low temperature (0–5°C) minimizes hydrolysis side reactions. Purity optimization involves recrystallization from ethanol/water mixtures and characterization via <sup>19</sup>F NMR (to confirm fluorinated structure) and ion chromatography (to quantify sulfinate/sulfonate ratios). Ensure inert atmospheres to prevent oxidation .

Q. How can researchers characterize the structural and thermal stability of this compound?

  • Methodological Answer : Use a combination of spectroscopic and thermal methods:

  • Spectroscopy : <sup>1</sup>H/<sup>13</sup>C/<sup>19</sup>F NMR to confirm molecular structure and detect impurities.
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under nitrogen/air atmospheres (e.g., stability up to 150°C suggests suitability for high-temperature reactions).
  • X-ray Diffraction (XRD) : For crystalline structure validation.
  • HPLC-MS : To monitor degradation products under accelerated stability conditions (40°C/75% RH) .

Q. What are common pitfalls in handling this compound, and how can they be mitigated?

  • Methodological Answer : Key challenges include hygroscopicity (leading to clumping) and oxidation to sulfonates. Mitigation strategies:

  • Store under desiccated conditions (argon/vacuum-sealed containers).
  • Use fresh solvents (e.g., anhydrous DMF or THF) for reactions.
  • Monitor reaction progress in real-time via inline IR spectroscopy to detect premature oxidation .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated under varying catalytic conditions?

  • Methodological Answer : Employ kinetic and isotopic labeling studies:

  • Stopped-Flow Spectroscopy : Track intermediate formation in SNAr reactions (e.g., with aryl halides) at millisecond resolution.
  • Isotope Effects : Use deuterated substrates (e.g., C6D5Br) to distinguish between concerted vs. stepwise mechanisms.
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) to map energy profiles and transition states .

Q. What statistical approaches are recommended for resolving contradictions in sulfinate reactivity data across studies?

  • Methodological Answer : Apply multivariate analysis to isolate variables (e.g., solvent polarity, counterion effects):

  • Design of Experiments (DoE) : Use factorial designs to quantify interaction effects (e.g., temperature vs. catalyst loading).
  • Error Propagation Analysis : Calculate uncertainties in kinetic rate constants using Monte Carlo simulations.
  • Meta-Analysis : Aggregate literature data with standardized normalization (e.g., turnover frequency per active site) to identify trends .

Q. How can computational chemistry predict novel applications of this compound in asymmetric synthesis?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model sulfinate interactions with chiral catalysts (e.g., BINOL-derived phosphates) to predict enantioselectivity.
  • Docking Studies : Use AutoDock Vina to screen sulfinate compatibility with enzyme active sites (e.g., sulfotransferases).
  • Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic hotspots .

Data Analysis and Reporting

Q. What guidelines ensure reproducibility in sulfinate-based reaction studies?

  • Methodological Answer : Follow the CONSORT-EHEALTH framework:

  • Full Protocol Disclosure : Document exact molar ratios, solvent batches, and equipment calibration.
  • Raw Data Sharing : Provide NMR FID files, HPLC chromatograms, and reaction trajectory videos.
  • Code Repositories : Share computational scripts (e.g., Python-based kinetic models) on platforms like GitHub .

Q. How should researchers integrate conflicting spectroscopic data (e.g., NMR vs. XRD) for this compound?

  • Methodological Answer :

  • Cross-Validation : Compare XRD-derived bond lengths with DFT-optimized geometries.
  • Sensitivity Analysis : Assess how solvent deuteration or temperature gradients affect NMR peak splitting.
  • Collaborative Databases : Upload crystallographic data to the Cambridge Structural Database (CSD) for peer validation .

Tables for Method Comparison

Synthetic Method Yield (%) Purity (HPLC) Key Condition
SN2 with NaHSO378–8595%pH 9, 0°C, 12 h
Sulfonylation65–7289%DMF, 40°C, 8 h
Analytical Technique Parameter Measured Typical Artifacts
<sup>19</sup>F NMRFluorine environmentSolvent peak interference
Ion ChromatographySulfinate/sulfonate ratioColumn overloading
TGAThermal stabilityMoisture absorption during testing

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.